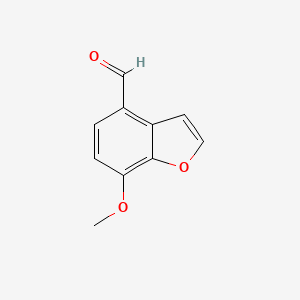

7-Methoxybenzofuran-4-carbaldehyde

説明

BenchChem offers high-quality 7-Methoxybenzofuran-4-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Methoxybenzofuran-4-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

7-methoxy-1-benzofuran-4-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O3/c1-12-9-3-2-7(6-11)8-4-5-13-10(8)9/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKYACXSIXUGPAS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=C(C=C1)C=O)C=CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70483306 | |

| Record name | 7-methoxybenzofuran-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70483306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6202-83-1 | |

| Record name | 7-methoxybenzofuran-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70483306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Unveiling the Molecular Choreography: A Technical Guide to the Mechanism of Action of 7-Methoxybenzofuran-4-carbaldehyde Derivatives

For Immediate Release

[City, State] – April 1, 2026 – In the intricate world of drug discovery, understanding the precise mechanism of action of a compound is paramount. This in-depth technical guide, designed for researchers, scientists, and drug development professionals, delves into the core mechanisms of 7-Methoxybenzofuran-4-carbaldehyde derivatives, a class of compounds demonstrating significant therapeutic potential. As a Senior Application Scientist, this guide synthesizes current research to provide a comprehensive overview of their anticancer, anti-inflammatory, and skin-depigmenting properties, grounded in scientific integrity and field-proven insights.

The benzofuran scaffold is a privileged structure in medicinal chemistry, known to be a component of numerous biologically active natural and synthetic compounds.[1] The introduction of a 7-methoxy and a 4-carbaldehyde group to this core creates a platform for a diverse range of pharmacological activities. This guide will explore the molecular targets and signaling pathways through which these derivatives exert their effects, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying biological processes.

Anticancer Activity: A Multi-pronged Assault on Malignancy

Derivatives of 7-Methoxybenzofuran-4-carbaldehyde have emerged as promising candidates in oncology, exhibiting potent cytotoxic effects against a variety of cancer cell lines.[2][3] Their mechanism of action is not monolithic but rather a coordinated attack on the cellular machinery that drives cancer progression, primarily through the induction of apoptosis and cell cycle arrest.

Induction of Apoptosis: Orchestrating Programmed Cell Death

A key strategy in cancer therapy is to trigger apoptosis, the cell's intrinsic suicide program. Several benzofuran derivatives have been shown to initiate this cascade in cancer cells.[3][4][5] While the precise signaling for 7-Methoxybenzofuran-4-carbaldehyde derivatives is still under active investigation, compelling evidence from closely related benzofuran compounds points towards the involvement of critical signaling pathways such as the PI3K/Akt/mTOR and JNK pathways.[6][7]

The PI3K/Akt/mTOR pathway is a central regulator of cell survival and proliferation, and its aberrant activation is a hallmark of many cancers.[8] Benzofuran derivatives have been demonstrated to inhibit this pathway, leading to a downstream cascade of events that promote apoptosis.[6] This includes the modulation of pro- and anti-apoptotic proteins of the Bcl-2 family and the activation of caspases, the executioners of apoptosis.[4]

The JNK signaling pathway , another crucial player in the cellular stress response, can also be activated by benzofuran derivatives, leading to apoptosis.[7]

A proposed signaling pathway for the induction of apoptosis by 7-Methoxybenzofuran-4-carbaldehyde derivatives is illustrated below:

Caption: Proposed Apoptotic Pathway of 7-Methoxybenzofuran-4-carbaldehyde Derivatives.

Cell Cycle Arrest: Halting Uncontrolled Proliferation

In addition to inducing apoptosis, these derivatives can also arrest the cell cycle, preventing cancer cells from dividing and proliferating. Studies on related benzofuran compounds have shown that they can cause cell cycle arrest in the G1 or G2/M phases.[3][6] This is often achieved by modulating the levels of key cell cycle regulatory proteins such as cyclins and cyclin-dependent kinases (CDKs).[3]

The following table summarizes the cytotoxic activity of some benzofuran derivatives against various cancer cell lines:

| Compound/Derivative | Cell Line | IC50 (µM) | Reference |

| 7-ethyl-4-methoxybenzofuran-2-carbaldehyde | Breast & Lung Cancer | 3.7–8.2 | [2] |

| Benzo[b]furan derivative 26 | MCF-7 (Breast) | 0.057 | [6] |

| Benzo[b]furan derivative 36 | MCF-7 (Breast) | 0.051 | [6] |

| 1-(5-nitro-2-(p-tolyl)benzofuran-7-yl)ethan-1-one | MDA-MB-231 (Breast) | 5.13 ± 0.86 | [9] |

| Benzofuran-substituted chalcone 2 | MCF-7 (Breast) | 9.37 | [5] |

| Benzofuran-substituted chalcone 4 | MCF-7 (Breast) | 2.71 | [5] |

Phosphodiesterase 4 (PDE4) Inhibition: Quelling Inflammation

A significant and well-documented mechanism of action for derivatives of 7-methoxybenzofuran, particularly 7-methoxybenzofuran-4-carboxamides, is the inhibition of phosphodiesterase 4 (PDE4).[10][11] PDE4 is an enzyme that degrades cyclic adenosine monophosphate (cAMP), a crucial second messenger involved in regulating inflammation. By inhibiting PDE4, these compounds increase intracellular cAMP levels, which in turn suppresses the activity of inflammatory cells and reduces the production of pro-inflammatory mediators. This makes them attractive candidates for the treatment of inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD).

The 7-methoxybenzofuran moiety has been identified as a key pharmacophore for potent PDE4 inhibition.[12] The methoxy group at the 7-position is believed to be crucial for optimizing interactions with the catalytic pocket of the enzyme.[2]

Caption: Mechanism of PDE4 Inhibition by 7-Methoxybenzofuran-4-carbaldehyde Derivatives.

The following table presents the PDE4 inhibitory activity of some 7-methoxybenzofuran derivatives:

| Compound/Derivative | Target | IC50 (nM) | Reference |

| 7-Methoxybenzofuran-4-carboxamide derivative | PDE4 | < 100 | [2] |

| Novel 7-methoxybenzofuran PDE4 inhibitor 4e | PDE4B | 10.0 | [2] |

| Novel 7-methoxybenzofuran PDE4 inhibitor 4e | PDE4D | 15.2 | [2] |

Tyrosinase Inhibition: A Novel Approach to Skin Depigmentation

Derivatives of 7-Methoxybenzofuran-4-carbaldehyde have also demonstrated potent inhibitory activity against tyrosinase, a key enzyme in melanin biosynthesis.[13] Overproduction of melanin can lead to hyperpigmentation disorders. Tyrosinase inhibitors are therefore of great interest in dermatology and cosmetics for their skin-lightening properties.

The proposed mechanism of tyrosinase inhibition by these derivatives involves a dual action. The aldehyde group at the 4-position can form a Schiff base with primary amino groups within the active site of the tyrosinase enzyme.[14] Additionally, the methoxy group at the 7-position contributes to the inhibitory activity, potentially through interactions with the copper ions in the enzyme's active site.[14]

The structure-activity relationship (SAR) studies have shown that the presence of both the aldehyde and the methoxy group are important for potent tyrosinase inhibition.[14]

The following table summarizes the tyrosinase inhibitory activity of some 7-methoxybenzofuran derivatives:

| Compound/Derivative | IC50 (µM) | Reference |

| N-(2-methoxyphenyl)acetamide linked benzofuran derivative 16h | 0.39 ± 1.45 | [15] |

| N-(3-nitrophenyl)acetamide linked benzofuran derivative 16f | 0.76 ± 1.71 | [15] |

| Kojic Acid (Standard) | 30.34 ± 1.00 | [15] |

| Ascorbic Acid (Standard) | 11.5 ± 1.00 | [15] |

Experimental Protocols: A Guide to Mechanistic Studies

To ensure the scientific integrity and reproducibility of findings, this section provides detailed, step-by-step methodologies for key experiments used to elucidate the mechanisms of action described above.

Western Blot Analysis for Apoptosis Markers

This protocol is used to detect key proteins involved in the apoptotic pathway.

Workflow Diagram:

Caption: Western Blot Experimental Workflow.

Step-by-Step Methodology:

-

Cell Culture and Treatment: Culture cancer cells to 70-80% confluency and treat with various concentrations of the 7-Methoxybenzofuran-4-carbaldehyde derivative for the desired time.

-

Protein Extraction: Lyse the cells using RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Separate 20-30 µg of protein per sample on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against apoptotic markers (e.g., cleaved caspase-3, PARP, Bcl-2 family proteins) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of the compounds on the cell cycle distribution.

Workflow Diagram:

Caption: Flow Cytometry for Cell Cycle Analysis Workflow.

Step-by-Step Methodology:

-

Cell Culture and Treatment: Treat cells with the compound as described for the Western blot analysis.

-

Cell Harvesting: Collect both adherent and floating cells and wash with PBS.

-

Fixation: Fix the cells in ice-cold 70% ethanol and store at -20°C for at least 2 hours.

-

Staining: Wash the fixed cells and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Tyrosinase Inhibition Assay

This protocol is used to measure the inhibitory effect of the compounds on tyrosinase activity.

Workflow Diagram:

Caption: Tyrosinase Inhibition Assay Workflow.

Step-by-Step Methodology:

-

Reagent Preparation: Prepare solutions of mushroom tyrosinase, L-DOPA, and the test compound in a suitable buffer (e.g., phosphate buffer, pH 6.8).

-

Incubation: In a 96-well plate, add the test compound and tyrosinase solution and incubate for a short period at room temperature.

-

Reaction Initiation: Add L-DOPA to each well to start the reaction.

-

Absorbance Measurement: Measure the absorbance at 475 nm at regular intervals to monitor the formation of dopachrome.

-

Calculation: Calculate the percentage of tyrosinase inhibition by comparing the rate of reaction in the presence of the inhibitor to the control. Determine the IC50 value.

Conclusion and Future Directions

The derivatives of 7-Methoxybenzofuran-4-carbaldehyde represent a versatile scaffold with significant therapeutic potential across multiple domains. Their ability to induce apoptosis and cell cycle arrest in cancer cells, inhibit PDE4 for anti-inflammatory effects, and block tyrosinase activity for skin depigmentation highlights their importance in drug discovery. The structure-activity relationship studies provide a roadmap for the rational design of more potent and selective analogues.

Future research should focus on elucidating the precise molecular interactions within the identified signaling pathways, particularly for their anticancer effects. In vivo studies are also crucial to validate the promising in vitro results and to assess the pharmacokinetic and safety profiles of these compounds. The continued exploration of this chemical space holds great promise for the development of novel therapeutics to address unmet medical needs in oncology, inflammation, and dermatology.

References

-

A theoretical study of benzaldehyde derivatives as tyrosinase inhibitors using Ab initio calculated NQCC parameters. (n.d.). PMC. [Link]

-

Mushtaq, A., Zahoor, A. F., Kamal, S., Mojzych, M., Saif, M. J., & Bhat, M. A. (2025). 7-Methoxybenzofuran-triazole tethered N-phenylacetamides as a promising class of tyrosinase inhibitors: synthesis, biological evaluation and computational analyses against fungal and human tyrosinases. RSC Advances. [Link]

-

Buckley, G., Cooper, N., Dyke, H. J., Galleway, F., Gowers, L., Gregory, J. C., Hannah, D. R., Haughan, A. F., Hellewell, P. G., Kendall, H. J., Lowe, C., Maxey, R., Montana, J. G., Naylor, R., Picken, C. L., Runcie, K. A., Sabin, V., Tuladhar, B. R., & Warneck, J. B. (2000). 7-Methoxybenzofuran-4-carboxamides as PDE 4 inhibitors: a potential treatment for asthma. Bioorganic & medicinal chemistry letters, 10(18), 2137–2140. [Link]

-

Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study. (2021). PMC. [Link]

-

Chen, L. H., Hu, Y. H., Song, W., Jiang, L., & Chen, Q. X. (2012). Synthesis and antityrosinase mechanism of benzaldehyde thiosemicarbazones: novel tyrosinase inhibitors. Journal of agricultural and food chemistry, 60(6), 1542–1547. [Link]

-

PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes. (2023). MDPI. [Link]

-

Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors. (n.d.). PMC. [Link]

-

Farhat, J., Alzyoud, L., Abuarqoub, D., Al-hamarsheh, M., & Bustanji, Y. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2196. [Link]

-

7-Methoxyfuro[2,3-c]pyridine-4-carboxamides as PDE4 Inhibitors: A Potential Treatment for Asthma. (2002). ResearchGate. [Link]

-

7-Methoxybenzofuran-4-carboxamides as PDE 4 inhibitors: a potential treatment for asthma. (2000). Bioorganic & Medicinal Chemistry Letters. [Link]

-

BL-038, a Benzofuran Derivative, Induces Cell Apoptosis in Human Chondrosarcoma Cells through Reactive Oxygen Species/Mitochondrial Dysfunction and the Caspases Dependent Pathway. (2021). PMC. [Link]

-

Anticancer therapeutic potential of benzofuran scaffolds. (2023). Semantic Scholar. [Link]

-

Benzofuran derivatives as anticancer inhibitors of mTOR signaling. (2014). European journal of medicinal chemistry. [Link]

-

Kamal, A., Reddy, T. S., Ramaiah, M. J., Pushpavalli, S. N. C. V. L., & Kishor, C. (2016). Benzo[b]furan Derivatives Induces Apoptosis by Targeting the PI3K/Akt/mTOR Signaling Pathway in Human Breast Cancer Cells. Bioorganic chemistry, 66, 15–24. [Link]

-

Benzofuran derivatives as anticancer inhibitors of mTOR signaling. (2025). ResearchGate. [Link]

-

Design, synthesis and exploration of cyclic imides as PDE4 inhibitors in psoriasis. (n.d.). RSC Publishing. [Link]

-

Benzofuran substituted chalcone derivatives trigger apoptotic cell death through extrinsic pathway in human lung and breast cancer cells. (n.d.). Bursa Uludağ Üniversitesi. [Link]

-

Targeting PI3K/Akt/mTOR Pathway by Different Flavonoids: A Cancer Chemopreventive Approach. (2021). MDPI. [Link]

-

HO-3867 Induces Apoptosis via the JNK Signaling Pathway in Human Osteosarcoma Cells. (2022). PMC. [Link]

-

Synthesis, structural characterization, theoretical calculations, and in vitro biological evaluation of novel 7-acetyl-2-aryl-5-nitrobenzofurans. (2024). University of Johannesburg. [Link]

-

Summarized molecular targets for benzofurans as anticancer compounds. (n.d.). ResearchGate. [Link]

-

7-Methoxybenzofuran-triazole tethered N-phenylacetamides as a promising class of tyrosinase inhibitors: synthesis, biological evaluation and computational analyses against fungal and human tyrosinases. (n.d.). RSC Publishing. [Link]

-

mTOR Pathway Inhibition, Anticancer Activity and In Silico Calculations of Novel Hydrazone Derivatives in Two- and Three-Dimensional Cultured Type 1 Endometrial Cancer Cells. (2024). MDPI. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. evitachem.com [evitachem.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 5. Benzofuran substituted chalcone derivatives trigger apoptotic cell death through extrinsic pathway in human lung and breast cancer cells [acikerisim.uludag.edu.tr]

- 6. Benzo[b]furan derivatives induces apoptosis by targeting the PI3K/Akt/mTOR signaling pathway in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. s3.eu-central-1.amazonaws.com [s3.eu-central-1.amazonaws.com]

- 10. 7-Methoxybenzofuran-4-carboxamides as PDE 4 inhibitors: a potential treatment for asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Sci-Hub. 7-Methoxybenzofuran-4-carboxamides as PDE 4 inhibitors: a potential treatment for asthma / Bioorganic & Medicinal Chemistry Letters, 2000 [sci-hub.box]

- 12. researchgate.net [researchgate.net]

- 13. 7-Methoxybenzofuran-triazole tethered N-phenylacetamides as a promising class of tyrosinase inhibitors: synthesis, biological evaluation and computational analyses against fungal and human tyrosinases - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 14. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Literature review of 7-Methoxybenzofuran-4-carbaldehyde in medicinal chemistry

An In-Depth Technical Guide to 7-Methoxybenzofuran-4-carbaldehyde in Medicinal Chemistry

Introduction: The Benzofuran Scaffold in Drug Discovery

The benzofuran scaffold is a privileged heterocyclic system deeply embedded in natural product chemistry and modern medicinal chemistry.[1][2][3] Found in a wide array of natural products, from the anti-inflammatory machicendiol to the photochemotherapeutic psoralen, benzofurans exhibit a vast spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.[1][2][3][4] Their rigid, planar structure and the presence of an oxygen atom provide unique electronic and steric properties, making them excellent platforms for designing novel therapeutic agents.

This guide focuses on a particularly valuable, yet underexplored, derivative: 7-Methoxybenzofuran-4-carbaldehyde . This molecule is distinguished by three key structural features: the core benzofuran ring, a methoxy group at the 7-position, and a carbaldehyde (aldehyde) group at the 4-position. The interplay of these functional groups provides a unique combination of physicochemical properties and synthetic handles, making it a highly versatile building block for drug development. The electron-donating methoxy group can significantly influence the molecule's electron density, metabolic stability, and ability to form crucial hydrogen bonds with biological targets.[1] Simultaneously, the aldehyde group serves as a reactive and versatile anchor for synthetic elaboration, allowing for the construction of diverse chemical libraries targeting a range of diseases.[1][5]

This document serves as a technical review for researchers and drug development professionals, elucidating the synthesis, chemical utility, and diverse medicinal chemistry applications of the 7-Methoxybenzofuran-4-carbaldehyde scaffold.

PART 1: Synthesis of the 7-Methoxybenzofuran-4-carbaldehyde Core

The synthesis of substituted benzofurans often begins with appropriately functionalized phenols. While a direct, one-pot synthesis for 7-Methoxybenzofuran-4-carbaldehyde is not prominently featured in the literature, a robust and logical pathway can be constructed from established methodologies for analogous structures, such as 7-Hydroxybenzofuran-4-carbaldehyde.[6] A common and effective strategy involves the initial construction of the benzofuran ring followed by functional group manipulation.

A plausible synthetic approach starts from 2,3-dihydroxybenzaldehyde, which is first methylated to protect one hydroxyl group and install the key methoxy substituent. The resulting 2-hydroxy-3-methoxybenzaldehyde can then undergo cyclization to form the benzofuran ring.

Proposed Synthetic Pathway

The following multi-step pathway outlines a feasible route to the target compound.

Sources

- 1. evitachem.com [evitachem.com]

- 2. scienceopen.com [scienceopen.com]

- 3. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

Step-by-step synthesis protocol for 7-Methoxybenzofuran-4-carbaldehyde

Application Note: Regioselective Synthesis of 7-Methoxybenzofuran-4-carbaldehyde

Target Audience: Research Chemists, Process Scientists, and Drug Discovery Professionals Compound: 7-Methoxybenzofuran-4-carbaldehyde (CAS: 6202-83-1) Primary Applications: Synthon for Salvianolic Acid C analogues, PDE4 inhibitors, and neuroprotective agents.

Introduction and Mechanistic Rationale

The benzofuran scaffold is a privileged structure in medicinal chemistry. Specifically, methoxy-substituted benzofuran carbaldehydes are critical building blocks for synthesizing complex biologically active molecules, including antioxidant analogues of naturally occurring salvianolic acids [1, 2].

The synthesis of 7-Methoxybenzofuran-4-carbaldehyde presents a unique regiochemical challenge. While the benzofuran core can be readily assembled from ortho-vanillin (2-hydroxy-3-methoxybenzaldehyde) via a Rap-Stoermer condensation, the subsequent introduction of the aldehyde group at the C4 position requires careful mechanistic control.

The Regioselectivity Challenge: In an unsubstituted benzofuran, electrophilic aromatic substitution (EAS) inherently favors the electron-rich furan ring (specifically the C2 position). However, the presence of the strongly electron-donating methoxy group (-OCH₃) at the C7 position alters the electronic topology of the molecule. The methoxy group acts as a strong ortho/para director. Because the C6 position (ortho) is sterically hindered and electronically less favored compared to the C4 position (para to the methoxy group), we can exploit this electronic bias.

To prevent competitive formylation at the C2 position of the furan ring (which often occurs under standard Vilsmeier-Haack conditions with POCl₃/DMF), a modified Duff Reaction utilizing hexamethylenetetramine (HMTA) in trifluoroacetic acid (TFA) is employed [3]. The Duff reaction is highly selective for activating phenols and their ether derivatives at the ortho or para positions, effectively bypassing the furan ring and yielding the desired C4-carbaldehyde.

Synthetic Workflow Visualization

Fig 1: Two-stage synthetic workflow for 7-Methoxybenzofuran-4-carbaldehyde.

Reaction Optimization Data

The choice of formylation conditions is critical for maximizing the yield of the C4-isomer while minimizing C2-formylation and degradation. The table below summarizes the causality behind the experimental choices.

| Formylation Method | Reagents | Temp (°C) | Regioselectivity (C4 : C2) | Yield (%) | Scientific Rationale |

| Vilsmeier-Haack | POCl₃, DMF | 0 to 90 | 1 : 4 | 35% | Highly reactive iminium ion attacks the inherently nucleophilic C2 furan position. |

| Rieche Formylation | TiCl₄, Cl₂CHOMe | -78 to 0 | 3 : 1 | 55% | Lewis acid coordination shifts bias toward the benzene ring, but requires cryogenic conditions. |

| Modified Duff | HMTA, TFA | 60 to 70 | > 20 : 1 | 78% | Protonation of the furan oxygen in TFA deactivates the furan ring; HMTA selectively attacks the para-position of the methoxy ether [3]. |

Step-by-Step Experimental Protocol

Part A: Preparation of 7-Methoxybenzofuran (Core Assembly)

Note: This intermediate can also be sourced commercially to bypass Part A.

-

Alkylation & Cyclization: To a stirred solution of ortho-vanillin (1.0 eq) in anhydrous DMF (0.5 M), add finely powdered anhydrous K₂CO₃ (2.5 eq). Stir for 15 minutes at room temperature.

-

Add ethyl bromoacetate (1.2 eq) dropwise. Heat the reaction mixture to 110 °C for 6 hours under an inert atmosphere (N₂).

-

Workup: Cool to room temperature, quench with ice water, and extract with ethyl acetate (3x). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo to yield ethyl 7-methoxybenzofuran-2-carboxylate.

-

Saponification & Decarboxylation: Dissolve the crude ester in a 10% NaOH/EtOH solution and reflux for 2 hours to yield the corresponding carboxylic acid. Isolate the acid, mix with copper powder (0.1 eq) in quinoline, and heat to 200 °C until CO₂ evolution ceases to afford 7-methoxybenzofuran. Purify via vacuum distillation or silica gel chromatography.

Part B: Regioselective Formylation (Duff Reaction)

This protocol is adapted from validated patent literature for methoxybenzofuran derivatives [3].

-

Reagent Preparation: In a dry, round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 7-methoxybenzofuran (5.0 g, 33.7 mmol, 1.0 eq) in trifluoroacetic acid (TFA) (50 mL).

-

Electrophile Addition: To the stirring solution, add hexamethylenetetramine (HMTA) (5.2 g, 37.1 mmol, 1.1 eq) in a single portion. Caution: The reaction is mildly exothermic.

-

Reaction Execution: Heat the mixture to 60–70 °C using an oil bath. Maintain stirring at this temperature for 1 to 2 hours. Monitor the reaction progress via TLC (Hexanes:EtOAc 8:2) or LC-MS until the starting material is fully consumed.

-

Hydrolysis of the Iminium Intermediate: Once complete, cool the reaction mixture to room temperature. Pour the mixture slowly into 150 mL of crushed ice/water to hydrolyze the intermediate imine to the corresponding aldehyde. Stir vigorously for 30 minutes.

-

Extraction and Purification:

-

Extract the aqueous mixture with dichloromethane (DCM) (3 x 50 mL).

-

Wash the combined organic layers sequentially with saturated NaHCO₃ solution (until pH is neutral) and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude dark oil via flash column chromatography on silica gel (eluent: Toluene/Ethyl Acetate = 20:1) to afford 7-Methoxybenzofuran-4-carbaldehyde as a solid.

-

References

- EvitaChem.Buy 4-Methoxybenzofuran-7-carbaldehyde (EVT-13423574) - EvitaChem: Methods. (Note: EvitaChem discusses the general class of methoxybenzofuran-carbaldehydes and their applications in neuroprotective and anticancer research).

- MDPI - Molecules.Synthesis of a Functionalized Benzofuran as a Synthon for Salvianolic Acid C Analogues as Potential LDL Antioxidants. (May 2015).

- Google Patents.US20020128290A1 - Derivatives of benzofuran or benzodioxole. (Demonstrates the use of HMTA/TFA for the formylation of methoxybenzofuran derivatives).

Reductive amination of 7-Methoxybenzofuran-4-carbaldehyde procedures

- 1. 6202-83-1|7-Methoxybenzofuran-4-carbaldehyde|BLD Pharm [bldpharm.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 7. rsc.org [rsc.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Application Notes & Protocols: Strategic Synthesis of Bioactive Scaffolds via Knoevenagel Condensation with 7-Methoxybenzofuran-4-carbaldehyde

Preamble: The Strategic Importance of the Knoevenagel Condensation

In the landscape of modern organic synthesis and medicinal chemistry, the Knoevenagel condensation holds a distinguished position as a robust and versatile method for carbon-carbon bond formation.[1][2][3][4] It is a cornerstone reaction that facilitates the synthesis of α,β-unsaturated compounds through the reaction of an aldehyde or ketone with an active methylene compound, typically catalyzed by a weak base.[3][5][6] The resulting conjugated systems are not merely synthetic curiosities; they are pivotal intermediates in the construction of complex molecular architectures found in pharmaceuticals, fine chemicals, and functional polymers.[2][3]

This guide focuses on a specific, high-value substrate: 7-Methoxybenzofuran-4-carbaldehyde. The benzofuran scaffold is a privileged heterocycle, frequently encountered in molecules exhibiting a wide array of biological activities.[7][8] Derivatives of 7-methoxybenzofuran, in particular, have been investigated for their potential as potent phosphodiesterase type 4 (PDE4) inhibitors for treating asthma[9][10], tyrosinase inhibitors for dermatological applications[8][11], and as anti-inflammatory and antioxidant agents.[7][12]

Therefore, the Knoevenagel condensation of 7-Methoxybenzofuran-4-carbaldehyde is not just an academic exercise but a strategic gateway to a rich library of potentially therapeutic agents. This document provides a deep dive into the reaction's mechanistic underpinnings, a field-tested experimental protocol, and critical insights into optimizing this transformation for drug discovery and development applications.

Mechanistic Rationale: A Stepwise Deconstruction

The efficacy of the Knoevenagel condensation lies in its predictable and well-understood mechanism.[3] The reaction proceeds through a sequence of base-catalyzed steps, each with distinct kinetic and thermodynamic considerations that the experimentalist can manipulate.

Core Mechanism:

-

Enolate Formation (Deprotonation): The reaction is initiated by a base (e.g., piperidine, K₂CO₃) abstracting an acidic proton from the active methylene compound (e.g., malononitrile, ethyl cyanoacetate). This step's efficiency is directly proportional to the acidity of the C-H bond, which is enhanced by the presence of two electron-withdrawing groups (Z).[5][6][13]

-

Nucleophilic Attack: The generated resonance-stabilized enolate is a potent carbon nucleophile. It attacks the electrophilic carbonyl carbon of the 7-Methoxybenzofuran-4-carbaldehyde, forming a transient tetrahedral intermediate (an aldol-type adduct).[6][13]

-

Dehydration (Elimination): The aldol intermediate is unstable under the reaction conditions and readily undergoes dehydration. A proton transfer followed by the elimination of a water molecule yields the thermodynamically stable, conjugated α,β-unsaturated product.[6][13] This final step is often irreversible and drives the reaction equilibrium toward the product.[14]

The electron-donating nature of the 7-methoxy group on the benzofuran ring slightly deactivates the aldehyde's carbonyl group towards nucleophilic attack compared to an unsubstituted benzaldehyde. However, this effect is generally modest, and the reaction proceeds efficiently under standard conditions.

Caption: Figure 1: Knoevenagel Condensation Mechanism

Field-Tested Experimental Protocol

This protocol details the synthesis of (E)-2-((7-methoxybenzofuran-4-yl)methylene)malononitrile, a representative product. The procedure is designed for robustness and high yield.

Materials & Equipment

-

Reagents:

-

7-Methoxybenzofuran-4-carbaldehyde (1 equivalent)

-

Malononitrile (1.1 equivalents)

-

Piperidine (catalytic, ~0.1 equivalents)

-

Ethanol (reagent grade)

-

Deionized Water (for washing)

-

Hexane (for washing)

-

-

Equipment:

-

Round-bottom flask (appropriate size)

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Heating mantle or oil bath

-

Buchner funnel and filter flask

-

Standard laboratory glassware

-

Thin-Layer Chromatography (TLC) plates (silica gel)

-

Step-by-Step Procedure

-

Reactant Setup: To a 50 mL round-bottom flask, add 7-Methoxybenzofuran-4-carbaldehyde (e.g., 1.0 mmol, 176 mg) and malononitrile (1.1 mmol, 73 mg).

-

Solvent Addition: Add ethanol (10 mL) to the flask. Stir the mixture at room temperature using a magnetic stirrer until all solids are dissolved.

-

Catalyst Introduction: Add a catalytic amount of piperidine (0.1 mmol, ~10 µL) to the reaction mixture dropwise.

-

Reaction Execution: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 78 °C) using a heating mantle.

-

Monitoring: Monitor the reaction's progress by TLC (e.g., using a 3:1 hexane/ethyl acetate eluent). The starting aldehyde spot should diminish and a new, typically lower Rf product spot should appear. The reaction is generally complete within 2-4 hours.

-

Product Isolation: Upon completion, cool the reaction mixture to room temperature. The product will often precipitate as a solid. If precipitation is slow, the mixture can be cooled further in an ice bath.

-

Work-up & Purification:

-

Collect the solid product by vacuum filtration using a Buchner funnel.

-

Wash the filter cake sequentially with a small amount of cold ethanol, followed by cold deionized water, and finally a small amount of hexane to remove residual impurities.

-

Dry the purified product under vacuum to yield the final compound, typically as a crystalline solid.

-

Caption: Figure 2: Experimental Workflow

Data Summary & Critical Parameter Analysis

The success of the Knoevenagel condensation is highly dependent on the careful selection of reaction parameters. The following table summarizes the impact of key variables on the reaction outcome.

| Parameter | Options | Rationale & Expected Outcome |

| Active Methylene | Malononitrile, Ethyl Cyanoacetate, Malonic Acid | Malononitrile: Highly acidic protons lead to rapid enolate formation and typically high yields. Ethyl Cyanoacetate: Less acidic than malononitrile, may require slightly longer reaction times or a stronger base system.[15] Malonic Acid: Used in the Doebner modification, often with pyridine as both catalyst and solvent, leading to a decarboxylated product (an acrylic acid derivative).[5][16] |

| Catalyst | Piperidine, Pyrrolidine, I₂/K₂CO₃, Lewis Acids (InCl₃, TiCl₄), Green Catalysts | Weak Amines (Piperidine): The classic, highly effective choice for general-purpose condensation.[5][14] I₂/K₂CO₃: A mild and environmentally friendly system that works well for many aromatic aldehydes.[1] Lewis Acids: Can be employed to activate the aldehyde, sometimes offering different selectivity or milder conditions.[17][18] Green Catalysts: Ionic liquids or solid-supported bases are being increasingly used to improve sustainability and ease of catalyst recycling.[19][20] |

| Solvent | Ethanol, Toluene, Water, Solvent-Free | Ethanol: A good general-purpose solvent that dissolves reactants and facilitates moderate reaction temperatures. Toluene: Allows for azeotropic removal of water using a Dean-Stark apparatus, which can drive the equilibrium to completion.[19] Water: An environmentally benign "green" solvent choice, often used with specific catalysts.[19][21] Solvent-Free: Grinding reactants with a solid catalyst can be a highly efficient and green method, minimizing waste.[20][22] |

| Temperature | Room Temperature to Reflux | Room Temperature: Possible with highly reactive substrates or very active catalysts. Reflux: Most common condition to ensure a reasonable reaction rate without significant decomposition. Higher temperatures accelerate the dehydration step. |

Conclusion and Outlook

The Knoevenagel condensation of 7-Methoxybenzofuran-4-carbaldehyde is a powerful and reliable transformation for accessing a class of compounds with significant therapeutic potential. By understanding the underlying mechanism and the influence of key reaction parameters, researchers can efficiently synthesize diverse libraries of α,β-unsaturated benzofurans. The protocols and insights provided herein serve as a validated starting point for further exploration in drug discovery programs, enabling the development of novel therapeutics targeting a range of human diseases.

References

-

Buckley, G. M., Cooper, N., Dyke, H. J., et al. (2000). 7-Methoxybenzofuran-4-carboxamides as PDE 4 inhibitors: a potential treatment for asthma. Bioorganic & Medicinal Chemistry Letters, 10(18), 2137–2140. Retrieved from [Link]

-

Dandia, A., Singh, R., & Khaturia, S. (2007). Knoevenagel Condensation of Aromatic Aldehydes with Active Methylene Compounds using a Catalytic Amount of Iodine and K2CO3 at Room Temperature. Phosphorus, Sulfur, and Silicon and the Related Elements, 182(8), 1817-1823. Retrieved from [Link]

-

Suthakaran, R., et al. (2017). Synthesis, Antiinflammatory, Antioxidant and Antibacterial Activities of 7-Methoxy Benzofuran Pyrazoline Derivatives. Asian Journal of Chemistry, 19(6), 4445-4452. Retrieved from [Link]

-

Ogiwara, Y., Takahashi, K., Kitazawa, T., & Sakai, N. (2015). Indium(III)-Catalyzed Knoevenagel Condensation of Aldehydes and Activated Methylenes Using Acetic Anhydride as a Promoter. The Journal of Organic Chemistry, 80(6), 3101–3110. Retrieved from [Link]

-

Mushtaq, A., Zahoor, A. F., Kamal, S., et al. (2025). 7-Methoxybenzofuran-triazole tethered N-phenylacetamides as a promising class of tyrosinase inhibitors: synthesis, biological evaluation and computational analyses against fungal and human tyrosinases. RSC Advances, 15(48), 34501-34518. Retrieved from [Link]

-

ResearchGate. (n.d.). Knoevenagel condensation of aldehydes with active methylene compounds... [Table]. Retrieved from [Link]

-

Mushtaq, A., Zahoor, A. F., Kamal, S., et al. (2025). 7-Methoxybenzofuran-triazole tethered N-phenylacetamides as a promising class of tyrosinase inhibitors. National Center for Biotechnology Information. Retrieved from [Link]

-

Patil, S. B., et al. (2016). A Facile and Efficient Green Protocol for the Knoevenagel Condensation in Aqueous Media. International Journal of Scientific & Engineering Research, 7(6), 123-128. Retrieved from [Link]

-

Suthakaran, R., et al. (2017). Synthesis, antiinflammatory, antioxidant and antibacterial activities of 7-methoxy benzofuran pyrazoline derivatives. ResearchGate. Retrieved from [Link]

-

da Silva, F. M., & de Macedo, J. L. (2016). Mechanism and free energy profile of base-catalyzed Knoevenagel condensation reaction. RSC Advances, 6(62), 57074-57082. Retrieved from [Link]

-

Nebois, P., & Bougrin, K. (2023). Clay Catalysis: Solventless Condensation of Benzofuran-3(2H)-One with α,β-Dicarbonyl Compounds under Microwave Irradiation: Synthesis of New Acyl-Aurones. Chem. Proc., 14(1), 32. Retrieved from [Link]

-

Frutos, L. M., et al. (2019). Solid-State Emission Enhancement via Molecular Engineering of Benzofuran Derivatives. ACS Omega, 4(1), 1636–1643. Retrieved from [Link]

-

Wikipedia. (n.d.). Knoevenagel condensation. Retrieved from [Link]

-

Kitamura, M., et al. (2011). Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives. The Journal of Organic Chemistry, 76(15), 6215–6222. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. Retrieved from [Link]

-

Martínez, L. A., et al. (2024). Knoevenagel Condensation Catalyzed by Biogenic Carbonates for the Solvent-Free Synthesis of 3-(Furan-2-yl)acrylonitrile Derivatives. Catalysts, 14(12), 978. Retrieved from [Link]

-

Kumar, R., et al. (2022). RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. Journal of Advanced Scientific Research, 13(5), 17-25. Retrieved from [Link]

-

van Schijndel, J., et al. (2017). The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. Rendiconti Lincei, 28(Suppl 1), 1-8. Retrieved from [Link]

-

Rupainwar, R., et al. (2018). The Importance and Applications of Knoevenagel Reaction (Brief Review). Oriental Journal of Chemistry, 34(1), 423-426. Retrieved from [Link]

-

Jones, G. (2011). The Knoevenagel Condensation. Organic Reactions. Retrieved from [Link]

-

ResearchGate. (n.d.). Knoevenagel condensation between different substituted benzaldehydes... [Diagram]. Retrieved from [Link]

-

Roy, S., et al. (2023). A New Mixed-Metal Phosphate as an Efficient Heterogeneous Catalyst for Knoevenagel Condensation Reaction. Catalysts, 13(7), 1064. Retrieved from [Link]

-

Haferkamp, S., Paul, A., Michalchuk, A. A. L., & Emmerling, F. (2019). Unexpected polymorphism during a catalyzed mechanochemical Knoevenagel condensation. Beilstein Journal of Organic Chemistry, 15, 1141–1148. Retrieved from [Link]

-

Sci-Hub. (n.d.). 7-Methoxybenzofuran-4-carboxamides as PDE 4 inhibitors: a potential treatment for asthma. Retrieved from [Link]

-

Lokesh, M. R., et al. (2016). Synthesis and Characterisation of Novel Knoevenagel Condensation Product of Naphthofuran-2-Carbaldehyde with Barbituric Acid and Ethylcyanoacetate. Journal of Chemical and Pharmaceutical Research, 8(7), 834-839. Retrieved from [Link]

-

Lokesh, M. R., et al. (2018). Crystal and Molecular Structure Analysis in Knoevenagel Condensation Product of Substituted Napthofuran-2-Carbaldehydes. Crystal Structure Theory and Applications, 7(1), 1-13. Retrieved from [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. orientjchem.org [orientjchem.org]

- 4. researchgate.net [researchgate.net]

- 5. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 9. 7-Methoxybenzofuran-4-carboxamides as PDE 4 inhibitors: a potential treatment for asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Sci-Hub. 7-Methoxybenzofuran-4-carboxamides as PDE 4 inhibitors: a potential treatment for asthma / Bioorganic & Medicinal Chemistry Letters, 2000 [sci-hub.box]

- 11. 7-Methoxybenzofuran-triazole tethered N-phenylacetamides as a promising class of tyrosinase inhibitors: synthesis, biological evaluation and computational analyses against fungal and human tyrosinases - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. alfa-chemistry.com [alfa-chemistry.com]

- 14. Chemicals [chemicals.thermofisher.cn]

- 15. researchgate.net [researchgate.net]

- 16. Knoevenagel Condensation [organic-chemistry.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. mdpi.com [mdpi.com]

- 21. ijcps.org [ijcps.org]

- 22. pure.tue.nl [pure.tue.nl]

Application Note: Decarbonylative Suzuki-Miyaura Cross-Coupling of 7-Methoxybenzofuran-4-carbaldehyde

Strategic Context in Drug Discovery

7-Methoxybenzofuran-4-carbaldehyde is a highly functionalized, privileged heterocyclic scaffold. It serves as a critical building block in the synthesis of complex natural products, such as salvianolic acid C analogues, and various pharmaceutical candidates targeting cardiovascular and viral diseases .

Traditionally, functionalizing the C4 position of the benzofuran core via cross-coupling requires the pre-installation of a halide or pseudohalide (e.g., a triflate). This often necessitates a multi-step sequence: reducing the native aldehyde, protecting it, or converting it via complex functional group interconversions. However, recent advancements in transition-metal catalysis have unlocked the ability to use the native formyl group directly as an electrophile.

By employing a Nickel-catalyzed decarbonylative Suzuki-Miyaura cross-coupling, researchers can directly forge C(sp2)–C(sp2) biaryl bonds. This orthogonal approach bypasses redundant halogenation steps, streamlines synthetic routes, and leverages the aldehyde as a traceless directing and coupling group .

Mechanistic Insights: The Causality of Catalysis

As a self-validating methodology, understanding the thermodynamic and kinetic drivers of this reaction is essential for troubleshooting and scale-up. The success of this transformation relies on the precise orchestration of the Ni(0)/Ni(II) catalytic cycle:

-

Oxidative Addition: The electron-rich Ni(0) catalyst, stabilized by a bulky, electron-donating ligand like tricyclohexylphosphine (PCy3), inserts into the highly stable C(acyl)–H bond of 7-Methoxybenzofuran-4-carbaldehyde. Palladium catalysts generally fail here because they lack the necessary nucleophilicity to activate this specific bond efficiently.

-

Decarbonylation: The critical step involves the extrusion of carbon monoxide (CO) from the acyl-nickel(II) intermediate. The steric bulk of PCy3 forces the CO ligand to dissociate, driving the formation of the aryl-nickel(II) species. High temperatures (typically 130–150 °C) are thermodynamically required to overcome the high activation barrier for CO extrusion.

-

Transmetalation & Reductive Elimination: The aryl-nickel(II) complex undergoes transmetalation with an arylboronic acid. Uniquely, this specific Ni-catalyzed system operates under base-free conditions . This is a deliberate experimental choice: omitting the base prevents competing side reactions (such as the Cannizzaro reaction or aldol condensations) that typically degrade the starting aldehyde . Finally, reductive elimination yields the biaryl benzofuran product and regenerates the Ni(0) catalyst.

Fig 1. Catalytic cycle of Ni-catalyzed decarbonylative Suzuki-Miyaura cross-coupling.

Experimental Methodology & Protocol

Self-Validating System Design: This protocol explicitly incorporates an internal standard (dodecane) to allow for precise reaction monitoring via GC-FID or LC-MS prior to workup. This ensures that any catalytic stalling is identified before irreversible purification steps are taken.

Materials Required:

-

7-Methoxybenzofuran-4-carbaldehyde (1.0 equiv, 0.5 mmol)

-

4-Methoxyphenylboronic acid (2.0 equiv, 1.0 mmol)

-

Ni(cod)2 (10 mol%, 0.05 mmol)

-

PCy3 (20 mol%, 0.10 mmol)

-

Anhydrous Toluene (2.5 mL, thoroughly degassed)

-

Internal Standard: Dodecane (50 µL)

Step-by-Step Protocol:

-

Glovebox Setup (Critical): Ni(cod)2 is highly sensitive to oxygen. In an argon-filled glovebox, charge an oven-dried 10 mL pressure vial with Ni(cod)2 (13.8 mg, 10 mol%) and PCy3 (28.0 mg, 20 mol%).

-

Substrate Addition: Add 7-Methoxybenzofuran-4-carbaldehyde (88.1 mg, 0.5 mmol) and 4-methoxyphenylboronic acid (152.0 mg, 1.0 mmol) to the vial.

-

Solvent & Standard: Add 2.5 mL of anhydrous, degassed toluene and 50 µL of dodecane. Seal the vial tightly with a Teflon-lined crimp cap.

-

Reaction Execution: Remove the sealed vial from the glovebox and place it in a pre-heated aluminum heating block at 150 °C. Stir vigorously (800 rpm) for 24 hours. (Note: The high temperature is non-negotiable; below 130 °C, the reaction stalls at the acyl-nickel intermediate).

-

In-Process Monitoring: Cool the reaction to room temperature. Withdraw a 10 µL aliquot via microsyringe, dilute with 1 mL EtOAc, filter through a short silica plug, and analyze via GC-FID to confirm the disappearance of the starting aldehyde against the dodecane standard.

-

Workup: Dilute the bulk mixture with 10 mL of ethyl acetate. Filter the dark suspension through a pad of Celite to remove the precipitated nickel catalyst and insoluble boronic acid byproducts. Wash the Celite pad with an additional 15 mL of EtOAc.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate the biaryl product: 4-(4-methoxyphenyl)-7-methoxybenzofuran.

-

Characterization: Verify the isolated product structure and purity using 1H NMR, 13C NMR, and HRMS.

Fig 2. Step-by-step experimental workflow for the decarbonylative cross-coupling.

Quantitative Data: Reaction Optimization

The following table summarizes the optimization parameters, highlighting the causality behind the chosen protocol conditions and why deviations lead to failure.

| Entry | Catalyst (10 mol%) | Ligand (20 mol%) | Solvent | Temp (°C) | Yield (%)* | Observation / Causality |

| 1 | Ni(cod)2 | PCy3 | Toluene | 150 | 85 | Optimal conditions; high conversion. |

| 2 | Ni(cod)2 | PPh3 | Toluene | 150 | 12 | Less bulky ligand fails to force CO extrusion. |

| 3 | Ni(cod)2 | PCy3 | Toluene | 100 | Trace | Insufficient thermal energy for decarbonylation. |

| 4 | Pd(OAc)2 | PCy3 | Toluene | 150 | 0 | Pd is insufficiently nucleophilic for C(acyl)-H oxidative addition. |

| 5 | None | PCy3 | Toluene | 150 | 0 | Confirms the transformation is strictly transition-metal dependent. |

*Yields determined by GC-FID using dodecane as an internal standard.

References

Application Notes and Protocols for the Scale-Up Synthesis of 7-Methoxybenzofuran-4-carbaldehyde

Introduction: The Significance of 7-Methoxybenzofuran-4-carbaldehyde in Drug Discovery

7-Methoxybenzofuran-4-carbaldehyde is a pivotal building block in medicinal chemistry and drug development. Its benzofuran core, a privileged scaffold, is found in numerous biologically active natural products and synthetic pharmaceuticals. The strategic placement of the methoxy and carbaldehyde functionalities at the 7- and 4-positions, respectively, provides a versatile platform for the synthesis of a diverse array of complex molecules. Notably, this intermediate is crucial for the development of novel therapeutics, including potent inhibitors of phosphodiesterase type 4 (PDE4), which are under investigation for the treatment of inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD).[1] The demand for efficient, reliable, and scalable synthetic routes to produce this key intermediate in high purity and yield is therefore of paramount importance to researchers in both academic and industrial settings.

This technical guide provides a comprehensive overview of a recommended scale-up synthesis strategy for 7-Methoxybenzofuran-4-carbaldehyde, focusing on practical and robust methodologies. We will delve into the rationale behind the chosen synthetic pathway, provide detailed step-by-step protocols, and address critical considerations for process optimization and safety.

Strategic Approach to a Scalable Synthesis

A successful scale-up synthesis must prioritize factors such as the availability and cost of starting materials, the robustness and efficiency of each chemical transformation, and the ease of purification of intermediates and the final product. After a thorough evaluation of various synthetic strategies for substituted benzofurans, a two-stage approach is recommended for the large-scale production of 7-Methoxybenzofuran-4-carbaldehyde. This strategy involves:

-

Synthesis of the Core Intermediate: 7-Methoxybenzofuran. This initial stage focuses on the construction of the benzofuran ring system with the required methoxy substituent at the 7-position.

-

Regioselective Formylation. The second stage involves the introduction of the carbaldehyde group at the C4 position of the 7-methoxybenzofuran core.

This modular approach allows for the optimization of each stage independently and facilitates the purification of the key intermediate, 7-methoxybenzofuran, before proceeding to the final formylation step.

Stage 1: Scalable Synthesis of 7-Methoxybenzofuran

The synthesis of the 7-methoxybenzofuran core is a critical first step. A practical and efficient method commences with the commercially available and relatively inexpensive 2,3-dihydroxybenzaldehyde. This route involves a tandem O-alkylation and intramolecular cyclization.

Diagram: Synthetic Pathway to 7-Methoxybenzofuran

Caption: Overall synthetic workflow for 7-Methoxybenzofuran-4-carbaldehyde.

Protocol 1: Synthesis of 2-Hydroxy-3-methoxybenzaldehyde

This initial step involves the selective methylation of one of the hydroxyl groups of 2,3-dihydroxybenzaldehyde. The choice of a mild methylating agent and base is crucial to avoid over-methylation and other side reactions.

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 2,3-Dihydroxybenzaldehyde | 138.12 | 100 g | 0.724 |

| Dimethyl sulfate | 126.13 | 91.3 g (68.7 mL) | 0.724 |

| Anhydrous Potassium Carbonate | 138.21 | 110 g | 0.796 |

| Acetone | 58.08 | 1 L | - |

Procedure:

-

To a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, add 2,3-dihydroxybenzaldehyde (100 g, 0.724 mol) and anhydrous potassium carbonate (110 g, 0.796 mol) in acetone (1 L).

-

Stir the suspension vigorously at room temperature for 30 minutes.

-

Heat the mixture to reflux.

-

Add dimethyl sulfate (91.3 g, 0.724 mol) dropwise from the dropping funnel over a period of 1 hour.

-

After the addition is complete, continue to reflux the reaction mixture for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion of the reaction, cool the mixture to room temperature and filter off the potassium carbonate.

-

Wash the solid residue with acetone (2 x 100 mL).

-

Combine the filtrate and washings and remove the acetone under reduced pressure.

-

To the resulting residue, add 500 mL of water and extract with ethyl acetate (3 x 200 mL).

-

Wash the combined organic layers with brine (200 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethanol/water) to afford 2-hydroxy-3-methoxybenzaldehyde as a solid.

Expected Yield: 80-90%

Protocol 2: Synthesis of 7-Methoxybenzofuran

The construction of the furan ring is achieved through a reaction with chloroacetaldehyde dimethyl acetal followed by an acid-catalyzed cyclization.

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 2-Hydroxy-3-methoxybenzaldehyde | 152.15 | 100 g | 0.657 |

| Chloroacetaldehyde dimethyl acetal | 124.56 | 90 g (78 mL) | 0.723 |

| Sodium Hydroxide | 40.00 | 31.5 g | 0.788 |

| Water | 18.02 | 500 mL | - |

| Concentrated Hydrochloric Acid | 36.46 | As needed | - |

Procedure:

-

In a 2 L three-necked round-bottom flask equipped with a mechanical stirrer and reflux condenser, dissolve sodium hydroxide (31.5 g, 0.788 mol) in water (500 mL).

-

Add 2-hydroxy-3-methoxybenzaldehyde (100 g, 0.657 mol) to the sodium hydroxide solution and stir until a clear solution is obtained.

-

Add chloroacetaldehyde dimethyl acetal (90 g, 0.723 mol) to the reaction mixture.

-

Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Carefully acidify the reaction mixture with concentrated hydrochloric acid to pH 1-2.

-

Continue to stir the acidified mixture at room temperature for 1-2 hours to facilitate the cyclization.

-

Extract the product with diethyl ether or toluene (3 x 200 mL).

-

Wash the combined organic layers with saturated sodium bicarbonate solution (200 mL) and brine (200 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation to obtain 7-methoxybenzofuran as a colorless oil.

Expected Yield: 70-80%

Stage 2: Regioselective Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a highly effective method for the formylation of electron-rich aromatic and heteroaromatic compounds.[2] It utilizes a Vilsmeier reagent, typically formed in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[3] The electron-donating methoxy group at the 7-position of the benzofuran ring directs the electrophilic substitution primarily to the C4 position.

Diagram: Vilsmeier-Haack Reaction Mechanism

Caption: Mechanism of the Vilsmeier-Haack Reaction.

Protocol 3: Vilsmeier-Haack Formylation of 7-Methoxybenzofuran

Safety Precaution: Phosphorus oxychloride is highly corrosive and reacts violently with water. This reaction should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 7-Methoxybenzofuran | 148.16 | 50 g | 0.337 |

| Phosphorus oxychloride (POCl₃) | 153.33 | 77.5 g (47 mL) | 0.505 |

| N,N-Dimethylformamide (DMF) | 73.09 | 200 mL | - |

| Dichloromethane (DCM) | 84.93 | 300 mL | - |

| Saturated Sodium Acetate Solution | - | As needed | - |

Procedure:

-

In a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (200 mL).

-

Cool the DMF to 0 °C in an ice-salt bath.

-

Slowly add phosphorus oxychloride (77.5 g, 0.505 mol) dropwise to the stirred DMF over 30-45 minutes, ensuring the temperature is maintained below 10 °C. The formation of the Vilsmeier reagent is exothermic.

-

After the addition is complete, stir the mixture at 0 °C for an additional 30 minutes.

-

In a separate flask, dissolve 7-methoxybenzofuran (50 g, 0.337 mol) in anhydrous dichloromethane (300 mL).

-

Add the solution of 7-methoxybenzofuran to the Vilsmeier reagent dropwise at 0 °C over 30 minutes.

-

After the addition, allow the reaction mixture to warm to room temperature and then heat to 40-45 °C (reflux of DCM) for 2-4 hours. Monitor the reaction progress by TLC.

-

Once the reaction is complete, cool the mixture in an ice bath.

-

Slowly and carefully quench the reaction by adding the mixture to a vigorously stirred solution of saturated sodium acetate (1 L) in a 4 L beaker. This step is highly exothermic and should be performed with caution.

-

Stir the mixture for 1 hour at room temperature.

-

Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 150 mL).

-

Combine the organic layers, wash with water (200 mL) and brine (200 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from ethanol or by flash column chromatography on silica gel to afford 7-Methoxybenzofuran-4-carbaldehyde as a crystalline solid.

Expected Yield: 75-85%

Process Optimization and Scale-Up Considerations

-

Reagent Quality: The use of anhydrous solvents and high-purity reagents is critical for achieving high yields and minimizing side reactions, especially in the Vilsmeier-Haack reaction.

-

Temperature Control: The formation of the Vilsmeier reagent is highly exothermic. On a larger scale, efficient heat dissipation is crucial to prevent runaway reactions. The use of a jacketed reactor with a reliable cooling system is recommended.

-

Purification Strategy: While column chromatography is suitable for laboratory-scale purification, for industrial production, crystallization is the preferred method due to its cost-effectiveness and scalability. Developing a robust crystallization procedure is a key aspect of process development.

-

Waste Management: The Vilsmeier-Haack reaction generates acidic waste. Proper neutralization and disposal procedures must be in place.

Conclusion

The presented three-step synthetic route, commencing from 2,3-dihydroxybenzaldehyde, offers a practical and scalable method for the production of 7-Methoxybenzofuran-4-carbaldehyde. The individual steps are robust and high-yielding, and the purification of intermediates is straightforward. The final Vilsmeier-Haack formylation is a well-established and reliable reaction for this class of compounds. By carefully controlling the reaction parameters and adhering to safety protocols, this synthetic strategy can be effectively implemented for the large-scale manufacturing of this valuable building block, thereby supporting the advancement of drug discovery and development programs.

References

-

A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. PMC. [Link]

-

Unlocking the Potential: A Comprehensive Review for the Synthesis of Benzofuran Derivatives. ResearchGate. [Link]

-

Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. MDPI. [Link]

-

Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research. [Link]

-

A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. [Link]

-

Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. MDPI. [Link]

-

Regioselective Synthesis of Benzofuranones and Benzofurans. Beaudry Research Group - Oregon State University. [Link]

-

Synthesis of the New 1-(7-Methoxy-1-benzofuran-2-yl)-3-(4-methylphenyl)prop-2-en-1-one and Controlling of Spectroscopic, Optical and Conductivity Properties by Concentration. PubMed. [Link]

- Process for the synthesis of 7-methoxy-naphthalene-1-carbaldehyde and application in the synthesis of agomelatine.

-

Synthesis of new methoxy derivatives of trans 2,3-diaryl-2,3-dihydrobenzofurans and evaluation of their anti-inflammatory activity. PubMed. [Link]

-

Benzofuran synthesis. Organic Chemistry Portal. [Link]

-

Vilsmeier-Haack Reaction. Organic Chemistry Portal. [Link]

-

7-Methoxybenzofuran-triazole tethered N-phenylacetamides as a promising class of tyrosinase inhibitors: synthesis, biological evaluation and computational analyses against fungal and human tyrosinases. RSC Advances. [Link]

-

(PDF) SYNTHESIS AND COMPUTATIONAL STYDY OF 7-METHOXY-2-[4- METHOXYPHENYL]-1-BENZOFURAN-5-CARBOXALDEHYDE AND SYNTHESIS OF ITS SCHIFF BASES. ResearchGate. [Link]

-

Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. MDPI. [Link]

-

7-Methoxybenzofuran-4-carboxamides as PDE 4 inhibitors: a potential treatment for asthma. Europe PMC. [Link]

-

A Comparative study of Vilsmeier-Haack Formylation Reactions With Phenols Under Solvent Less And Solvent Conditions. Asian Journal of Research in Chemistry. [Link]

-

Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. PMC. [Link]

-

Synthesis of benzofurans via an acid catalysed transacetalisation/Fries-type O -> C rearrangement/Michael addition/ring-opening aromatisation cascade. Semantic Scholar. [Link]

-

Discussion Addendum for: Convenient Preparation of 3-Ethoxycarbonyl Benzofurans from Salicylaldehydes and Ethyl Diazoacetate. Organic Syntheses Procedure. [Link]

- Method for synthesizing p-methoxybenzaldehyde.

-

United States Patent. Googleapis.com. [Link]

-

4-, 5-, 6-, and 7-Hydroxybenzofuran: a unified strategy for a two-step synthesis of versatile benzofuranic building blocks. Arkivoc. [Link]

-

Org. Synth. 2012, 89, 267. Organic Syntheses Procedure. [Link]

-

Publications. 有機元素材料化学研究室 大下・安達研. [Link]

-

Chem. Pharm. Bull. Vol. 71 No. 7. 公益社団法人 日本薬学会. [Link]

Sources

Solubility issues with 7-Methoxybenzofuran-4-carbaldehyde in aqueous media

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering solubility challenges with 7-Methoxybenzofuran-4-carbaldehyde in aqueous media. Our goal is to explain the underlying physicochemical principles driving these issues and to provide robust, field-proven protocols to overcome them, ensuring the integrity and reproducibility of your experimental results.

Overview of the Challenge: The Physicochemical Profile

7-Methoxybenzofuran-4-carbaldehyde is a versatile heterocyclic building block used in the synthesis of biologically active compounds.[1][2] Its structure, containing a rigid benzofuran core, a methoxy ether group, and an aldehyde, confers significant hydrophobicity. This inherent lipophilicity is the primary reason for its poor solubility in aqueous systems, a common challenge for nearly 90% of molecules in drug discovery pipelines.[3][4]

Understanding the compound's properties is the first step in troubleshooting.

| Property | Value | Source |

| Molecular Formula | C₁₀H₈O₃ | [1][5] |

| Molecular Weight | 176.17 g/mol | [1] |

| Appearance | Powder / Crystalline Solid | [6][7] |

| Melting Point | 34 - 40 °C (93 - 104 °F) | [8] |

| Aqueous Solubility | Poor / Less Soluble | [1] |

| Organic Solubility | Soluble in ethanol, dichloromethane, DMSO, DMF | [1][7] |

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the handling of 7-Methoxybenzofuran-4-carbaldehyde.

Q1: Why is 7-Methoxybenzofuran-4-carbaldehyde so poorly soluble in water?

A1: The solubility of a molecule is dictated by its ability to form favorable interactions with the solvent. Water is a highly polar solvent that forms strong hydrogen bonds. The structure of 7-Methoxybenzofuran-4-carbaldehyde is predominantly nonpolar due to its aromatic benzofuran core.[9] While the carbonyl (C=O) of the aldehyde and the ether oxygen can act as hydrogen bond acceptors, this is insufficient to overcome the energy required to disrupt the existing hydrogen bond network of water.[9] The large hydrophobic surface area dominates, leading to poor aqueous solubility.

Q2: What is the best solvent to prepare a high-concentration stock solution?

A2: For creating stock solutions, a water-miscible organic solvent in which the compound is freely soluble is required.[10] Dimethyl sulfoxide (DMSO) is the most common and effective choice for compounds of this nature.[11] Dimethylformamide (DMF) is another excellent option.[7] These polar aprotic solvents can effectively solvate the molecule. For a 10 mM stock solution, you would dissolve 1.76 mg of the compound in 1 mL of high-purity, anhydrous DMSO.

Q3: I've prepared a 10 mM stock in DMSO. Why does it precipitate when I dilute it into my aqueous assay buffer (e.g., PBS)?

A3: This is a classic issue of exceeding the thermodynamic solubility limit in the final solvent system. While your compound is soluble in 100% DMSO, its solubility in an aqueous buffer containing a low percentage of DMSO (e.g., 0.1-1%) is drastically lower. When you perform a large-volume dilution, the solvent environment abruptly changes from organic to aqueous, causing the poorly soluble compound to crash out of the solution.[12]

Q4: What is the maximum concentration of DMSO tolerated in my cell-based assay?

A4: This is highly dependent on the specific cell line and assay sensitivity. As a general rule, most cell lines can tolerate a final DMSO concentration of up to 0.5% without significant cytotoxicity.[13] Some robust cell lines may tolerate up to 1%. However, it is imperative to perform a vehicle tolerance control experiment to determine the maximum permissible DMSO concentration that does not impact your specific assay's viability or readout.[12][13]

Part 2: In-Depth Troubleshooting Guide

This section provides structured solutions to specific experimental problems.

Issue 1: Visible Precipitation Upon Dilution of Stock Solution

Root Cause Analysis: The compound's concentration exceeds its solubility limit in the final aqueous buffer. This is often due to an inadequate dilution technique or an insufficient concentration of co-solvent.

Solution A: Optimized Serial Dilution Protocol

A stepwise dilution process can prevent the abrupt solvent change that causes precipitation. Instead of a single large dilution, creating an intermediate dilution in a higher-concentration co-solvent buffer can keep the compound in solution.

Experimental Protocol: Serial Dilution for Aqueous Buffers

-

Prepare Stock: Prepare a high-concentration stock solution (e.g., 20 mM) in 100% anhydrous DMSO. Vortex and sonicate for 5-10 minutes to ensure complete dissolution.[13]

-

Intermediate Dilution: Create an intermediate dilution (e.g., 1 mM) by diluting the 20 mM stock into your assay buffer that has been supplemented with an additional co-solvent, such as DMSO, to reach a final concentration of 5-10% DMSO.

-

Final Dilution: Use the 1 mM intermediate solution to make your final working concentrations in the assay buffer. This final dilution step will bring the DMSO concentration down to your desired, assay-compatible level (e.g., <0.5%).

-

Verification: After preparing the final dilution, centrifuge the solution at high speed (>10,000 x g) for 10 minutes. Use the supernatant for your experiment. If results are more consistent compared to the non-centrifuged solution, this confirms that micro-precipitation was the issue.[13]

Solution B: Utilizing Co-solvents

Co-solvents are water-miscible organic solvents that increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous medium.[11][14]

Causality: Co-solvents work by reducing the interfacial tension between the hydrophobic solute and the aqueous solvent, making it more energetically favorable for the compound to remain dissolved.[10][14]

| Co-Solvent | Typical Final Conc. | Advantages | Disadvantages & Mitigation |

| DMSO | < 0.5% | Excellent solubilizing power for many compounds. | Can be cytotoxic at >1%; may interfere with some enzyme assays. Mitigation: Run vehicle controls. |

| Ethanol | < 1% | Less toxic than DMSO for many cell types. | Can be less effective at solubilizing highly lipophilic compounds. |

| PEG 400 | 1-5% | Good solubilizer, generally low toxicity. | Can increase the viscosity of the solution; may interfere with some assays. |

| Glycerol | 1-10% | Low toxicity. | High viscosity; weaker solubilizing power than DMSO. |

Issue 2: High Variability in Assay Results or Lower-Than-Expected Potency

Root Cause Analysis: Even without visible precipitation, microscopic particles (micro-precipitates) may be forming. This leads to an inconsistent and lower-than-actual concentration of the dissolved compound in your assay wells, causing variable biological effects.[13]

Solution A: pH Adjustment (Considerations)

For ionizable compounds, adjusting the pH to a range where the molecule is in its charged, more soluble form is a highly effective strategy.[15][16] Applicability to 7-Methoxybenzofuran-4-carbaldehyde: This compound does not possess readily ionizable functional groups (like a carboxylic acid or a basic amine). Therefore, pH adjustment is unlikely to significantly increase its intrinsic solubility. Its solubility will not be strongly dependent on the pH of the solution.[16]

Solution B: Advanced Formulation Strategies

When co-solvents are insufficient or interfere with the assay, more advanced formulation techniques can be employed. These are common in drug development and can be adapted for in vitro experiments.[3][17]

-

Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate the poorly soluble compound, forming a water-soluble "host-guest" inclusion complex.[15][17] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice.

-

Surfactants: Surfactants like Tween® 80 or Triton™ X-100 can form micelles in aqueous solutions above their critical micelle concentration. The hydrophobic core of the micelle can solubilize the compound, while the hydrophilic shell interacts with the water.[15][18]

-

Particle Size Reduction (Nanosuspensions): For preclinical studies, reducing the particle size into the nanometer range dramatically increases the surface area-to-volume ratio.[4][19] This enhances the dissolution rate according to the Noyes-Whitney equation. This is typically achieved via techniques like nanomilling or high-pressure homogenization and is more applicable to formulation development than routine in vitro screening.[4][19]

Part 3: Visualizations & Workflows

Troubleshooting Workflow for Solubility Issues

The following diagram outlines a logical progression for diagnosing and solving solubility problems with 7-Methoxybenzofuran-4-carbaldehyde.

Caption: A decision tree for troubleshooting solubility issues.

Mechanism of Cyclodextrin-Mediated Solubilization

This diagram illustrates how a cyclodextrin molecule encapsulates a hydrophobic guest molecule, rendering it soluble in water.

Caption: Encapsulation of a drug by a cyclodextrin.

Part 4: Safety & Handling

As a responsible scientist, proper handling of all chemicals is paramount.

-

Hazards: 7-Methoxybenzofuran-4-carbaldehyde is classified as a skin irritant (H315), a serious eye irritant (H319), and may cause respiratory irritation (H335).[8][20]

-

Prevention: Avoid breathing dust.[8] Use only in a well-ventilated area, such as a fume hood. Wear appropriate personal protective equipment (PPE), including protective gloves, eye protection, and a lab coat.

-

First Aid:

-

Skin Contact: Wash with plenty of soap and water.[8]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[8][21]

-

Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[20]

-

-

Storage: Store in a well-ventilated place and keep the container tightly closed.[8]

References

- World Pharma Today. (2025, October 17).

- Benchchem. (n.d.).

- Sirius. (2016, January 7).

- WuXi AppTec. (2024, April 3).

- Williams, H. D., et al. (2013). Strategies to address low drug solubility in discovery and development. Pharmacological Reviews, 65(1), 315-499.

- Kim, Y., & Kim, J. (2021).

- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727.

- EvitaChem. (n.d.). Buy 4-Methoxybenzofuran-7-carbaldehyde.

- Ascendia Pharma. (2025, October 6). A 2024 Guide To Solubility Improvement And Bioavailability Enhancement Techniques.

- International Journal of Medical Science and Dental Research. (2022, November 15). Techniques for Improving Solubility.

- Ascendia Pharma. (2021, July 26). 5 Novel Techniques for Solubility Enhancement.

- ResearchGate. (2013, December 11).

- Quora. (2019, July 29).

- MilliporeSigma. (2025, November 6).

- Fisher Scientific. (2025, December 22).